Palmaturbine (hydroxide)
Description
Contextualization within Natural Product Chemistry
Natural product chemistry involves the discovery, isolation, characterization, and synthesis of compounds derived from natural sources. routledge.comtaylorfrancis.com These compounds are often classified into primary and secondary metabolites. While primary metabolites are essential for the survival of an organism, secondary metabolites are not directly involved in growth or reproduction but often confer a competitive advantage. Alkaloids are a prominent and diverse group of nitrogen-containing secondary metabolites, many of which exhibit significant biological activities. nih.gov
Palmaturbine (hydroxide) belongs to the protoberberine subclass of isoquinoline (B145761) alkaloids. researchgate.netacs.org This class is characterized by a tetracyclic ring system derived from the amino acid tyrosine. muni.cz Protoberberine alkaloids are prevalent in several plant families, including Papaveraceae and Berberidaceae. researchgate.netuni-halle.de Palmaturbine (hydroxide) itself is isolated from various plants, notably those of the Tinospora genus, such as Tinospora sinensis, Tinospora sagittata, and Tinospora dentata. medchemexpress.comwikipedia.orgnih.gov It is the hydroxide (B78521) form of the quaternary protoberberine alkaloid, palmatine (B190311). muni.czthieme-connect.com
| Identifier | Value |
|---|---|
| Chemical Name | Palmaturbine (hydroxide) |
| Molecular Formula | C₂₀H₂₁NO₅ chemscene.com |
| Molecular Weight | 355.38 g/mol chemscene.com |
| Class | Protoberberine Alkaloid researchgate.netacs.org |
| Natural Sources | Tinospora sinensis, Tinospora sagittata, Tinospora dentata medchemexpress.comwikipedia.orgnih.gov |
Significance in Contemporary Chemical Research
The significance of Palmaturbine (hydroxide) in contemporary research is best understood through the broader importance of the protoberberine alkaloid family. researchgate.net Compounds in this family, such as the extensively studied berberine (B55584) and palmatine, are known for a wide range of pharmacological activities, which drives research into less-studied members like Palmaturbine. researchgate.netacs.orgwikipedia.org The shared 5,6-dihydrodibenzo[a,g]quinolizinium core structure is a key feature that researchers investigate for its potential to interact with biological targets. acs.orgnih.gov
Modern chemical research employs sophisticated analytical techniques to identify and characterize these compounds within complex plant extracts. Methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution systems like Orbitrap, are crucial for accurately identifying alkaloids such as Palmaturbine. nih.govnumberanalytics.comlcms.czjove.com These advanced methods enable the detailed analysis of molecular structure and fragmentation patterns, which is essential for distinguishing between closely related alkaloids. nih.govjove.com
The study of protoberberine alkaloids is a vibrant area of research, with scientists exploring their potential as scaffolds for developing new chemical probes and therapeutic agents. acs.orguni-halle.denih.gov The synthesis of derivatives and analogues of these natural products is a common strategy in medicinal chemistry to optimize activity and explore structure-activity relationships. nih.gov The diverse biological effects reported for this class of compounds ensure their continued relevance in chemical biology and drug discovery. researchgate.netnih.gov
| Reported Biological Activities of the Protoberberine Alkaloid Class |
|---|
| Anti-inflammatory wikipedia.orgnih.gov |
| Anticancer wikipedia.org |
| Antiviral acs.orgwikipedia.org |
| Neuroprotective wikipedia.org |
| Antibacterial nih.gov |
| Antifungal nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.H2O/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22;/h4-5,8-11H,6-7H2,1-3H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARPQWXCZBPCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O.[OH-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation of Palmaturbine Hydroxide
Specific Botanical Origins and Geographic Distribution
Palmaturbine (hydroxide) has been isolated from Tinospora sinensis nih.gov. This plant, along with the closely related Tinospora sagittata (Oliv.) Gagnep., serves as a primary source for this and other related alkaloids nmppdb.com.ng.
Tinospora sinensis (Lour.) Merr. is a climbing shrub that is known to contain a diverse array of chemical constituents, including alkaloids researchgate.net. Similarly, Tinospora sagittata is recognized as a source of protoberberine alkaloids like palmatine (B190311), a compound structurally related to Palmaturbine (hydroxide) nmppdb.com.ng.
The geographical distribution of these primary botanical sources is concentrated in Asia. Tinospora sinensis has a native range that extends from the Indian Subcontinent to Southern China and Indo-China researchgate.net. It is found in various regions of India, Nepal, Bangladesh, Myanmar, and China researchgate.net. Tinospora sagittata is primarily found in East Asia, with a significant presence in the forests and grasslands of Southern and Western China nmppdb.com.ng.
Methodologies for Extraction and Purification from Biomass
The extraction and purification of Palmaturbine (hydroxide) from its botanical sources involve a series of laboratory procedures designed to isolate the compound from the complex mixture of phytochemicals present in the plant's biomass. While specific protocols for Palmaturbine (hydroxide) are not extensively detailed in publicly available literature, the general methodologies for extracting protoberberine alkaloids from Tinospora species provide a foundational understanding of the process.
The initial step typically involves the collection and drying of the plant material, often the stems or roots, which are then pulverized into a coarse powder. This powder is then subjected to extraction with a solvent. Methanol is a commonly used solvent for this purpose researchgate.net. The extraction process can be carried out through methods such as Soxhlet extraction or maceration researchgate.net.
Following extraction, the crude extract, which contains a multitude of compounds, undergoes a series of purification steps. This often begins with liquid-liquid partitioning to separate compounds based on their polarity. For instance, a methanolic extract may be partitioned between chloroform (B151607) and water researchgate.net.
Further purification is achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method, where the extract is passed through a column packed with silica gel and eluted with a gradient of different solvents. This separates the compounds based on their affinity for the silica gel and the solvent. Fractions are collected and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the desired alkaloid. The fractions containing the target compound are then combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound researchgate.net.
The following table provides an overview of the yield of various extracts from Tinospora sinensis root, which is a preliminary step before the isolation of specific alkaloids like Palmaturbine (hydroxide).
| Extract Type | Percentage Yield (%) |
| n-hexane (NHTR) | 6.2 |
| Ethyl acetate (B1210297) (EATR) | 8.9 |
| Ethanol (ELTR) | 8.4 |
Data sourced from a 2023 study on Tinospora sinensis root extracts. nih.gov
Another study on the stems of Tinospora sinensis provides insight into the quantities of extracts obtained from a specific amount of starting material.
| Starting Material | Extract | Yield |
| Dried stems of T. sinensis (10 kg) | Methanol extract | 400 g |
| Methanol extract (400 g) | Chloroform layer | 60 g |
| Methanol extract (400 g) | Water soluble fraction | 340 g |
Data from a 2018 phytochemical investigation of Tinospora sinensis stems. researchgate.net
Biosynthetic Pathways of Palmaturbine Hydroxide
Proposed Biosynthetic Precursors
The biosynthesis of palmatine (B190311), like other benzylisoquinoline alkaloids, originates from the amino acid L-tyrosine. frontiersin.orgcdnsciencepub.com Two molecules of tyrosine serve as the fundamental building blocks for the characteristic isoquinoline (B145761) skeleton. cdnsciencepub.com Through a multi-step enzymatic pathway, L-tyrosine is converted into two primary precursor molecules: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.org
The condensation of dopamine and 4-HPAA is a critical step catalyzed by (S)-norcoclaurine synthase (NCS), which yields (S)-norcoclaurine, the first committed intermediate of the BIA pathway. frontiersin.org Subsequent enzymatic modifications, including hydroxylation and O-methylation reactions, convert (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. frontiersin.orgresearchgate.net (S)-reticuline is a central precursor from which a vast array of BIA structural classes, including the protoberberines, are derived. frontiersin.orgresearchgate.net The pathway then proceeds from (S)-reticuline to another key intermediate, (S)-scoulerine, which serves as the direct precursor for the core protoberberine structure. frontiersin.org
| Precursor | Description |
| L-Tyrosine | The primary amino acid building block. frontiersin.orgcdnsciencepub.com |
| Dopamine | Derived from L-tyrosine, forms the isoquinoline portion. frontiersin.orgcdnsciencepub.com |
| 4-hydroxyphenylacetaldehyde (4-HPAA) | Derived from L-tyrosine, forms the benzyl (B1604629) portion. frontiersin.org |
| (S)-Norcoclaurine | The first key intermediate formed by the condensation of dopamine and 4-HPAA. frontiersin.org |
| (S)-Reticuline | A central branch-point intermediate in BIA biosynthesis. frontiersin.orgresearchgate.net |
| (S)-Scoulerine | A key intermediate formed from (S)-reticuline, leading to protoberberines. frontiersin.org |
Enzymatic Steps and Key Biotransformations
The conversion of the central precursor (S)-reticuline to palmatine is a multi-step process involving several key enzymes that catalyze specific biotransformations. frontiersin.org
Formation of (S)-Scoulerine: The first crucial step is the conversion of (S)-reticuline into (S)-scoulerine. This reaction is catalyzed by the berberine (B55584) bridge enzyme (BBE). frontiersin.org BBE performs an oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, a defining feature of the protoberberine scaffold. frontiersin.org The heterologous expression and activity of BBE have been noted as a significant challenge and a rate-limiting step in microbial production systems. researchgate.net
Methylation to (S)-Tetrahydrocolumbamine: Following the formation of the protoberberine core, (S)-scoulerine undergoes a methylation reaction. The enzyme scoulerine (B1208951) 9-O-methyltransferase (SOMT or S9OMT) catalyzes the transfer of a methyl group to the 9-hydroxyl group of (S)-scoulerine, yielding (S)-tetrahydrocolumbamine. frontiersin.orgnih.gov
Formation of Columbamine (B1221706): (S)-tetrahydrocolumbamine is then converted to columbamine. frontiersin.organnualreviews.org In some proposed pathways, this step is catalyzed by an oxidase. frontiersin.org Another key biotransformation at this stage is the conversion to tetrahydropalmatine (B600727).
Final Methylation to Tetrahydropalmatine and Oxidation to Palmatine: Columbamine is subsequently methylated by columbamine O-methyltransferase (CoOMT) to produce palmatine. frontiersin.organnualreviews.org Alternatively, (S)-tetrahydrocolumbamine can be methylated to yield tetrahydropalmatine. cdnsciencepub.com The final step in the biosynthesis is the oxidation of the tetrahydroprotoberberine intermediate to the quaternary aromatic alkaloid, palmatine. acs.orgnih.gov This dehydrogenation is catalyzed by (S)-tetrahydroprotoberberine oxidase (STOX), a flavoprotein that completes the synthesis. acs.orgnih.gov
The sequence from (S)-scoulerine to palmatine involves three main enzymatic steps: methylation by S9OMT, a second methylation by CoOMT, and a final oxidation by a tetrahydroprotoberberine oxidase. nih.gov
| Enzyme | Abbreviation | Substrate | Product | Transformation |
| Berberine Bridge Enzyme | BBE | (S)-Reticuline | (S)-Scoulerine | Oxidative C-C bond formation to create the protoberberine skeleton. frontiersin.org |
| Scoulerine 9-O-Methyltransferase | SOMT / S9OMT | (S)-Scoulerine | (S)-Tetrahydrocolumbamine | O-methylation at the C-9 position. frontiersin.orgnih.gov |
| Columbamine O-Methyltransferase | CoOMT | Columbamine | Palmatine | O-methylation. frontiersin.organnualreviews.org |
| (S)-Tetrahydroprotoberberine Oxidase | STOX | Tetrahydroprotoberberine | Palmatine | Oxidation/Dehydrogenation to form the quaternary alkaloid. acs.orgnih.gov |
Genetic Determinants and Engineering for Enhanced Production
The enzymes involved in palmatine biosynthesis are encoded by specific genes that have been identified and characterized from various plant species, such as those from the Coptis, Thalictrum, and Berberis genera. frontiersin.orgnih.govnih.gov The availability of these genes has enabled the application of genetic engineering and synthetic biology to produce palmatine and other BIAs in microbial hosts, offering a scalable alternative to extraction from plant sources. researchgate.netnih.gov
Saccharomyces cerevisiae (yeast) and Escherichia coli are common microbial chassis used for this purpose. researchgate.netnih.govscispace.com Metabolic engineering strategies focus on several key areas:
Pathway Reconstruction: The entire multi-gene biosynthetic pathway from precursors to palmatine is introduced into the host microbe. nih.gov This involves expressing a series of heterologous plant enzymes in a coordinated manner.
Enzyme Selection and Optimization: Researchers often test enzymes from different plant sources to find the most active and stable versions for the microbial host. nih.gov For instance, different S9OMT and CoOMT orthologs have been compared to optimize the methylation steps. nih.gov Furthermore, enzymes can be engineered through directed evolution to improve their catalytic efficiency. researchgate.net
Overcoming Bottlenecks: A significant challenge in engineering BIA pathways is the low efficiency of certain enzymes, particularly plant-derived P450 enzymes and the berberine bridge enzyme (BBE). researchgate.net Strategies to improve BBE activity have included molecular chaperone optimization, promoter engineering, and cofactor enhancement, leading to substantial increases in the production of the key intermediate (S)-scoulerine. researchgate.net
Compartmentalization: Eukaryotic cells like yeast have subcellular organelles that can be repurposed to optimize metabolic pathways. researchgate.net An endoplasmic reticulum (ER) compartmentalization strategy has been successfully used to enhance the activity of the vacuolar protein BBE, resulting in a more than 200% increase in (S)-scoulerine production. nih.gov
Precursor Supply Enhancement: To increase the final product yield, the host organism's native metabolism is often engineered to boost the supply of initial precursors like L-tyrosine. scispace.com This can involve disrupting competing metabolic pathways or overexpressing genes involved in precursor synthesis. nih.gov
Through these advanced genetic and metabolic engineering techniques, scientists have successfully achieved the de novo production of palmatine in engineered yeast, demonstrating the potential for industrial-scale microbial fermentation of this valuable plant-derived alkaloid. researchgate.netnih.gov
Chemical Synthesis and Structural Modification of Palmaturbine Hydroxide
Total Synthesis Approaches to Palmaturbine
The total synthesis of palmaturbine, also known as palmatine (B190311), is a well-explored area of organic chemistry, often leveraging established methods for constructing the tetracyclic protoberberine core. These syntheses typically involve building the isoquinoline (B145761) and benzyl (B1604629) components separately before uniting them and forming the final ring system.
A common strategy involves the construction of a tetrahydropalmatine (B600727) intermediate, which is subsequently oxidized to the aromatic palmaturbine cation. researchgate.net One classical approach is the Bischler-Napieralski reaction, where a phenethylamine (B48288) derivative is cyclized to form a dihydroisoquinoline, followed by further cyclization and aromatization steps.
More contemporary methods focus on efficiency and novelty, utilizing modern catalytic processes. For instance, a rhodium-catalyzed C-H bond functionalization has been developed as a key step in a concise, four-step total synthesis of palmatine. thieme-connect.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, making the process more atom-economical and efficient. thieme-connect.com Another innovative strategy employs a palladium-catalyzed enolate arylation to construct the protoberberine skeleton, which also allows for the introduction of substituents at various positions. nih.gov
A general synthetic pathway can be summarized in several key stages google.com:
Preparation of Precursors : Synthesis of a substituted phenethylamine and a phenylacetic acid derivative, which will form the two key halves of the final molecule.
Condensation : Amide bond formation between the two precursors.
Bischler-Napieralski Cyclization : Intramolecular cyclization to form a dihydroisoquinoline ring.
Berberine (B55584) Bridge Formation : A subsequent cyclization, often using formaldehyde (B43269) or an equivalent, to form the fourth ring (the B ring) and establish the complete tetracyclic tetrahydroprotoberberine core.
Aromatization : Oxidation of the tetrahydroprotoberberine intermediate (e.g., tetrahydropalmatine) to the fully aromatic quaternary protoberberine salt, palmaturbine. This can be achieved using reagents like iodine or other mild oxidizing agents. researchgate.net
Stereoselective Synthesis Methodologies
While palmaturbine itself is an achiral, planar aromatic molecule, the stereochemistry of its non-aromatic precursors, such as tetrahydropalmatine (also known as (±)-canadine), is of critical importance. scispace.com The synthesis of enantiomerically pure tetrahydropalmatine is a key goal, as the different enantiomers can possess distinct biological activities.
Stereoselective syntheses focus on controlling the formation of the chiral center(s) in the tetrahydropalmatine intermediate. Several strategies have been developed to achieve this:
Chiral Pool Synthesis : Utilizing a chiral starting material, such as an amino acid derivative, to introduce the desired stereochemistry from the outset.
Asymmetric Catalysis : Employing chiral catalysts to influence the stereochemical outcome of a key bond-forming reaction. For example, asymmetric hydroamination has been used for the synthesis of isoquinoline precursors. scispace.com
Diastereoselective Cyclization : Designing the cyclization step to favor the formation of one diastereomer over another, which can then be carried forward. Researchers have achieved the synthesis of diastereomeric berberine alkaloids by controlling the axial attack of nucleophiles onto a dihydroprotoberberine iminium intermediate. scispace.com
The synthesis of (-)-tetrahydropalmatine has been accomplished using chiral formamidine (B1211174) carbanions, highlighting a method that, despite some limitations, can provide access to specific enantiomers. scispace.com Once the desired enantiomer of the tetrahydro- precursor is obtained, a straightforward oxidation yields the achiral palmaturbine cation.
Semi-synthetic Derivatization Strategies for Palmaturbine Analogs
Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful strategy for generating novel analogs with potentially enhanced properties. nih.gov Palmaturbine serves as a versatile scaffold for such modifications, allowing chemists to explore structure-activity relationships.
Design and Synthesis of Palmaturbine Derivatives
The design of palmaturbine derivatives often focuses on modifying the substitution pattern on the aromatic rings or introducing new functional groups at specific positions of the protoberberine core. A common precursor for these modifications is palmatrubine (B100322), which is obtained by selective demethylation of the C-9 methoxy (B1213986) group of palmaturbine. nih.gov The resulting phenolic hydroxyl group at C-9 provides a convenient handle for introducing a variety of substituents via etherification or other reactions.
Researchers have synthesized series of 9-O-substituted palmatine derivatives by reacting palmatrubine with different alkyl halides. nih.gov This strategy allows for the introduction of various chains and functional groups, leading to new analogs with altered physicochemical properties.
Below is a table summarizing examples of synthesized palmaturbine derivatives, highlighting the modification strategy.
| Parent Compound | Position of Modification | Reagent/Reaction Type | Resulting Derivative | Reference |
| Palmatine | C-9 | Demethylation (heating under vacuum) | Palmatrubine (9-hydroxy-palmatine) | nih.gov |
| Palmatrubine | C-9-OH | Etherification with 1,2-dibromoethane | 9-O-2-bromoethylpalmatine | nih.gov |
| Palmatrubine | C-9-OH | Etherification with various alkyl halides | 9-O-alkylpalmatine derivatives | nih.gov |
| Palmatine | C-13 | In-situ enolate functionalization | C-13 methylated palmatine (Dehydrocorydaline) | researchgate.net |
This table is interactive and represents a selection of possible derivatization strategies.
Regioselective Functionalization Techniques for Enhanced Biological Activity
Regioselectivity—the ability to control the site of a chemical reaction on a complex molecule—is crucial for the rational design of new derivatives. In the protoberberine skeleton, different positions exhibit distinct chemical reactivity, which can be exploited for targeted functionalization.
C-9 Position : As mentioned, the selective demethylation of palmaturbine to palmatrubine provides a highly effective site for regioselective functionalization at the C-9 hydroxyl group. nih.gov This position is often targeted to modulate the molecule's polarity and interaction with biological targets.
C-13 Position : The C-13 position is another key site for modification. Palladium-catalyzed enolate arylation strategies not only build the protoberberine core but can be adapted to introduce substituents regioselectively at C-13 by trapping the enolate intermediate with an alkyl halide in situ. nih.gov This method was successfully used in the total synthesis of dehydrocorydaline, a C-13 methylated protoberberine alkaloid. nih.gov
C-8 Position : The C-8 position of the protoberberine nucleus is electrophilic and can be susceptible to attack by nucleophiles, providing another avenue for derivatization.
These regioselective techniques are instrumental in creating libraries of palmaturbine analogs, enabling a systematic exploration of how specific structural changes influence biological activity. escholarship.org The ability to introduce diverse functional groups, including those with different electronic properties like fluorine, opens up possibilities for fine-tuning the molecule's pharmacological profile. nih.gov
Molecular Mechanisms of Action of Palmaturbine Hydroxide
Target Identification and Validation Methodologies
The process of identifying the biological targets of Palmaturbine (hydroxide) involves a combination of experimental laboratory techniques and computational prediction methods. nih.gov These approaches are essential for discovering the proteins, nucleic acids, or other macromolecules with which the compound interacts to elicit a biological response.
In vitro methods are fundamental for the direct identification and characterization of molecular targets. For Palmaturbine (hydroxide), various biochemical and biophysical assays have been employed. Spectroscopic techniques, including UV-vis absorption, fluorescence spectroscopy, and circular dichroism, have been utilized to study its binding properties, particularly with nucleic acids like DNA. nih.gov Fluorescence studies, for example, have been used to determine binding constants by monitoring the quenching of fluorescence of a target molecule upon interaction with Palmaturbine (hydroxide). nih.govacs.org
Enzyme inhibition assays are another critical in vitro tool. Such assays have identified Palmaturbine (hydroxide) as an inhibitor of several enzymes. It has been shown to be an irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO-1) and an uncompetitive inhibitor of the West Nile virus NS2B-NS3 protease. medchemexpress.com It also demonstrates inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biocompare.com Additionally, antioxidant activity has been assessed using assays such as the DPPH and non-enzymatic superoxide (B77818) dismutase (SOD) mimic methods. nih.gov These direct biochemical approaches provide concrete evidence of interaction and functional effects on specific protein targets.
Table 1: Summary of In Vitro Assays Used for Palmaturbine (hydroxide) Target Discovery
| Assay Type | Target/Purpose | Key Findings |
|---|---|---|
| Fluorescence Spectroscopy | DNA, Human Serum Albumin (HSA) | Characterized binding mode and affinity. nih.govacs.org |
| Enzyme Inhibition Assay | IDO-1, WNV NS2B-NS3 Protease, AChE | Determined inhibitory activity and constants (IC50). medchemexpress.combiocompare.com |
| Circular Dichroism | Human Serum Albumin (HSA) | Revealed changes in the secondary structure of HSA upon binding. acs.org |
| DPPH/SOD Mimic Assays | Antioxidant Activity | Evaluated free-radical scavenging capabilities. nih.gov |
Alongside experimental methods, computational tools play a significant role in predicting and understanding the molecular targets of Palmaturbine (hydroxide). nih.govfrontiersin.org Molecular docking is a prominent in silico technique used to model the interaction between a small molecule and a macromolecule at the atomic level. nih.gov This method predicts the preferred orientation and binding affinity of the ligand to the target.
Studies have used molecular docking to investigate the binding of Palmaturbine (hydroxide) to a variety of targets. These include enzymes implicated in type 2 diabetes such as α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). Docking simulations have also been used to analyze its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ) and phosphoinositide 3-kinases (PI3K) alpha and gamma. nih.govresearchgate.net Furthermore, computational models have been essential in exploring its binding to DNA, helping to differentiate between potential interaction modes like groove binding and intercalation. nih.govacs.org Network pharmacology is another computational strategy that has been used to construct drug-target-disease relationship networks, predicting that Palmaturbine (hydroxide) may act through pathways like the PI3K-AKT signaling pathway. nih.gov
Receptor and Enzyme Interaction Profiling
Once targets are identified, a detailed profiling of the interaction is necessary. This includes quantifying the binding strength, understanding the kinetics of the interaction, and determining the precise mechanism of binding, such as whether it involves allosteric sites or results in covalent modifications.
The affinity of a ligand for its target is a measure of the strength of the binding interaction, often expressed as a dissociation constant (Kd), inhibition constant (Ki), or binding constant (K or Ka). pharmacologycanada.org For Palmaturbine (hydroxide), binding affinities have been determined for several targets. Spectroscopic studies have reported a binding constant (K) in the order of 10⁴ L·mol⁻¹ for its interaction with herring sperm DNA. nih.gov A similar binding affinity (10⁴ L·mol⁻¹) was found for its interaction with Human Serum Albumin (HSA). acs.org For its interaction with single-stranded poly(A), a significantly higher binding affinity (Ka) of (8.36 ± 0.26) x 10⁵ M⁻¹ has been reported. nih.gov
In the context of enzyme inhibition, the half-maximal inhibitory concentration (IC50) is a common measure of potency. Palmaturbine (hydroxide) has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO-1) with an IC50 of 3 μM. medchemexpress.com Thermodynamic parameters have also been calculated for its binding to DNA, with negative enthalpy (ΔH) and positive entropy (ΔS) changes suggesting that hydrogen bonds and van der Waals forces are the primary drivers of the interaction. nih.gov
Table 2: Binding Affinity Data for Palmaturbine (hydroxide)
| Target | Parameter | Value | Method |
|---|---|---|---|
| Herring Sperm DNA | K | ~10⁴ L·mol⁻¹ | Fluorescence Spectroscopy |
| Human Serum Albumin (HSA) | Ka | ~10⁴ L·mol⁻¹ | Fluorescence Spectroscopy |
| poly(A) | Ka | (8.36 ± 0.26) x 10⁵ M⁻¹ | Spectroscopic Methods |
| Indoleamine 2,3-dioxygenase 1 (IDO-1) | IC50 | 3 μM | Enzyme Inhibition Assay |
| WNV NS2B-NS3 Protease | IC50 | 96 μM | Enzyme Inhibition Assay |
| Acetylcholinesterase (AChE) | IC50 | 0.51 µM | Enzyme Inhibition Assay |
Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site. mdpi.com This binding can alter the target's conformation and modulate the activity of the orthosteric ligand. Recent research suggests that Palmaturbine (hydroxide), along with the related alkaloid Berberine (B55584), may function as an allosteric modulator.
Specifically, studies have indicated that Palmaturbine (hydroxide) can activate the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) to induce calcium ion influx in microglial cells, pointing to its role as a potential allosteric ligand for this receptor. nih.govresearchgate.net This allosteric mechanism represents a distinct mode of action compared to direct competitive inhibition or agonism at the primary binding site. nih.gov
The interaction between a ligand and its target can be either non-covalent (reversible) or covalent (often irreversible). wikipedia.org Non-covalent interactions include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. biorxiv.orgmdpi.com The vast majority of studies on Palmaturbine (hydroxide) indicate that its binding to various targets is mediated by non-covalent forces.
Molecular modeling and thermodynamic studies of its interaction with DNA have identified hydrogen bonds and van der Waals forces as the main contributors to binding. nih.gov Similarly, its interaction with Human Serum Albumin is driven primarily by electrostatic interactions. acs.org Computational docking studies with targets like PPARγ have revealed potential for π-π stacking, cation-π interactions, and intermolecular hydrogen bonds. researchgate.net While one report describes Palmaturbine (hydroxide) as an "irreversible" inhibitor of IDO-1, which might suggest a covalent mechanism, the predominant evidence for its interactions with other targets points towards non-covalent binding modes. medchemexpress.com Long-range molecular dynamics simulations have further detailed these non-covalent interactions, such as its ability to form hydrogen bonds and anion-π interactions with the phosphate (B84403) backbone of DNA. biorxiv.org
Enzyme Inhibition and Activation Kinetics (e.g., Urease Modulation by Palmatine (B190311) Derivatives)
Palmatine, the derivative from which Palmaturbine (hydroxide) is formed, has been identified as a significant modulator of enzyme activity, particularly as an inhibitor. Detailed kinetic studies have elucidated its mechanism of action against urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori.
Research indicates that palmatine inhibits both H. pylori urease (HPU) and jack bean urease (JBU) in a dose-dependent manner. nih.govbenthamscience.comnih.gov Kinetic analyses have characterized this inhibition as reversible and noncompetitive. nih.govbenthamscience.com This noncompetitive mechanism is demonstrated by the observation that with increasing concentrations of palmatine, the maximal velocity (vmax) of the ureolytic reaction decreases, while the Michaelis constant (KM) remains largely unchanged. benthamscience.com
The inhibitory potency of palmatine against different ureases has been quantified, showing varying levels of effectiveness. For instance, the IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—was found to be 0.53 ± 0.01 mM for HPU and 0.03 ± 0.00 mM for JBU. nih.govbenthamscience.comnih.gov
| Enzyme | IC₅₀ Value (mM) | Type of Inhibition | Kinetic Parameters (Control) |
|---|---|---|---|
| H. pylori Urease (HPU) | 0.53 ± 0.01 | Noncompetitive | KM: 1.20 ± 0.07 mM; vmax: 0.40 ± 0.02 mM/min |
| Jack Bean Urease (JBU) | 0.03 ± 0.00 | Noncompetitive | KM: 8.30 ± 1.14 mM; vmax: 0.36 ± 0.02 mM/min |
Modulation of Intracellular Signaling Pathways by Palmaturbine (hydroxide)
Palmaturbine (hydroxide) and its parent compound, palmatine, exert significant influence over a variety of intracellular signaling pathways, thereby affecting fundamental cellular processes. These interactions are central to its observed biological activities.
G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that play a pivotal role in cellular signaling by responding to a wide array of extracellular stimuli. nih.govyoutube.com Upon activation, they trigger intracellular signaling cascades, often involving heterotrimeric G proteins. youtube.com While the dysregulation of GPCRs is linked to numerous diseases, direct evidence from current scientific literature specifically linking palmatine or Palmaturbine (hydroxide) to the modulation of GPCR signaling pathways is limited. Some studies discuss the regulation of GPCRs by palmitoylation, a post-translational modification involving palmitic acid, but this process is distinct and unrelated to the alkaloid palmatine. nih.govnih.gov Therefore, the direct involvement of Palmaturbine (hydroxide) in GPCR signaling remains an area requiring further investigation.
Receptor Tyrosine Kinases (RTKs) are cell surface receptors that are key regulators of cellular processes such as proliferation, differentiation, and metabolism. researchgate.netorientjchem.org Palmatine has been shown to intersect with RTK signaling. One study demonstrated that palmatine influences the Fibroblast Growth Factor Receptor 1 (FGFR1) pathway in insulin-resistant HepG2 cells. nih.gov Quantitative western blot analysis showed that palmatine treatment affected the phosphorylation levels of FGFR1 (p-FGFR1) and its downstream substrate FRS2 (p-FRS2), indicating a modulatory role in this specific RTK cascade. nih.gov Furthermore, in the context of prostate cancer cells, it has been suggested that a possible target for palmatine could be a receptor tyrosine kinase, as it affects downstream effectors of the Akt/mTOR/p70S6K signaling pathway, which is often regulated by RTKs. rsc.org
Palmatine demonstrates significant regulatory effects on critical intracellular kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)-AKT pathways.
PI3K-AKT Pathway: Multiple studies have confirmed that palmatine inhibits the PI3K/AKT signaling pathway. In canine mammary gland tumor cells, palmatine was found to decrease the protein expression of PI3K and AKT. rsc.org Similarly, in lipopolysaccharide (LPS)-induced inflammatory responses in mouse mammary epithelial cells, palmatine significantly inhibited the protein levels of phosphorylated Akt (p-Akt). mdpi.com Palmatine derivatives have also been shown to suppress p-Akt levels in a concentration-dependent manner in ADP-stimulated platelets. wisc.edu Conversely, in other models, palmatine has been observed to rejuvenate impaired insulin (B600854) signaling by upregulating the gene expression of PI3K and AKT2. researchgate.net This suggests that the regulatory effect of palmatine on the PI3K-AKT pathway can be context-dependent.
MAPK Pathway: Palmatine also modulates the MAPK pathways, which are central to regulating cellular responses to a variety of stimuli. In LPS-stimulated mouse mammary epithelial cells, palmatine was shown to significantly inhibit the phosphorylation and, therefore, the activation of key MAPK members, including ERK1/2 and p38. mdpi.com This inhibition of MAPK signaling is a key mechanism behind its anti-inflammatory effects.
The modulation of signaling cascades by palmatine ultimately converges on the regulation of transcription factors, which in turn control the expression of a multitude of genes.
NF-κB Modulation: Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor in inflammatory responses. Palmatine has been repeatedly shown to inhibit the NF-κB pathway. It can down-regulate the expression of NF-κB and inhibit the TRIF-dependent arm of Toll-like receptor 4 signaling that leads to NF-κB activation. nih.gov Studies have demonstrated that palmatine treatment inhibits the phosphorylation of p65, a key subunit of NF-κB, thereby preventing its activation. mdpi.com This inhibitory action on NF-κB leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comnih.gov
Nrf2 Pathway Regulation: Palmatine can also exert its effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Palmatine has been shown to protect against oxidative stress by activating the AMPK/Nrf2 pathway, leading to the increased expression of downstream antioxidant enzymes like Heme oxygenase-1 (HO-1).
Other Transcription Factors: In addition to NF-κB and Nrf2, palmatine has been found to regulate other transcription factors, such as Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and Liver X Receptor-α (LXR-α), upregulating their transcription and expression levels. This broad influence on various transcription factors highlights its multi-targeted mechanism of action.
While direct evidence for the interaction of Palmaturbine (hydroxide), a protoberberine alkaloid, with ion channels is not extensively documented, a conceptual framework can be drawn from the study of other nitrogen-containing heterocyclic compounds, such as quinoline (B57606) derivatives. Quinoline and its derivatives are known to possess a wide range of pharmacological activities and have been shown to interact with various ion channels. nih.govbenthamscience.com
For example, specific quinoline derivatives have been identified as potent and selective blockers of small conductance Ca²⁺-activated potassium (K⁺) channels. Another novel quinoline derivative, SKA-346, was found to be a selective activator of the KCa3.1 potassium channel. nih.gov These interactions are often highly specific, with the structure of the derivative determining its potency and selectivity as either a blocker or an activator. nih.gov Given that Palmaturbine (hydroxide) is also a heterocyclic aromatic alkaloid, it is conceptually plausible that it could interact with the complex protein structures of ion channels. Such interactions could involve electrostatic forces or binding within specific pockets of the channel protein, potentially modulating ion flow and cellular excitability. However, this remains a conceptual parallel, and dedicated electrophysiological and binding studies would be required to validate any direct interaction between Palmaturbine (hydroxide) and specific ion channels.
Structure Activity Relationship Sar Studies of Palmaturbine Hydroxide and Its Derivatives
Rational Design of Compound Libraries for SAR Profiling
The rational design of compound libraries is a foundational strategy in drug discovery that moves beyond mass screening to a more targeted approach. nih.gov For palmaturbine derivatives, this involves the systematic modification of the parent molecule to create a focused collection of analogs. The goal is to comprehensively explore the chemical space around the core scaffold to identify key structural features that govern biological activity.
The design process often begins by identifying synthetically accessible positions on the palmaturbine molecule. Based on existing knowledge of related compounds, such as palmatine (B190311), certain positions are prioritized for modification. For instance, studies on palmatine derivatives have highlighted the importance of the 9-position for antibacterial activity. mdpi.comresearchgate.net A rational library design for palmaturbine would therefore include a diverse set of substituents at this position, varying in terms of size, lipophilicity, and electronic properties, to probe the requirements for optimal interaction with a biological target. slideshare.net This approach allows for an efficient SAR exploration, maximizing the information gained from a limited number of synthesized compounds. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. nih.gov Pharmacophore modeling is a cornerstone of this approach, which involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.it
For a series of active palmaturbine derivatives, a pharmacophore model can be generated by superimposing their low-energy conformations and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive ionizable centers. unina.itresearchgate.net This resulting pharmacophore hypothesis represents the key interaction points required for binding to the target receptor. nih.gov Once validated, this model serves as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.govnih.gov This method accelerates the discovery of novel scaffolds beyond simple modifications of the original lead compound. youtube.com
Receptor-Based SAR Analysis (e.g., Docking and Molecular Dynamics Simulations)
When the 3D structure of the biological target is known, receptor-based methods provide powerful insights into the SAR of palmaturbine derivatives. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govgrafiati.com
For example, SAR studies on palmatine derivatives have suggested that their antibacterial activity against Helicobacter pylori may be due to the inhibition of the urease enzyme. researchgate.netnih.gov In a receptor-based approach, various palmaturbine analogs would be docked into the active site of H. pylori urease. The docking scores and predicted binding poses can explain why certain substituents enhance activity while others diminish it. researchgate.net For instance, docking might reveal that a specific substituent at the 9-position forms a critical hydrogen bond with an amino acid residue in the active site, thereby increasing binding affinity and inhibitory potency.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.netunimi.it MD simulations provide a more realistic model of the interactions in a physiological environment, helping to validate the docking poses and providing a deeper understanding of the binding thermodynamics that underpin the SAR. grafiati.com
In Silico Approaches for SAR Exploration and Prediction
In silico approaches encompass a wide range of computational methods that facilitate the exploration and prediction of SAR. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a prominent technique used to develop mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov
For a series of palmaturbine derivatives with known activities (e.g., minimum inhibitory concentrations), a QSAR model can be constructed. mdpi.com This involves calculating various molecular descriptors for each derivative, which quantify physicochemical properties like hydrophobicity, electronic distribution, and steric profile. Statistical methods are then used to generate an equation that links these descriptors to the observed activity. A robust QSAR model can predict the activity of yet-to-be-synthesized palmaturbine analogs, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. mdpi.com Furthermore, computational tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process. mdpi.com
Identification of Key Structural Moieties Contributing to Biological Activity
The culmination of SAR studies is the identification of specific structural parts of a molecule, or moieties, that are crucial for its biological activity. nih.gov For derivatives of palmatine, a close structural analog of palmaturbine, SAR studies have provided significant insights into the moieties responsible for antibacterial activity against metronidazole-resistant H. pylori. researchgate.netnih.gov
Research has shown that the core protoberberine scaffold is essential, but modifications at specific positions can dramatically alter potency. A key finding is that the introduction of a suitable secondary amine substituent at the 9-position can be beneficial for antibacterial potency. mdpi.comresearchgate.net For example, compound 1c , a derivative with a 2,4-dimethoxybenzylamine (B23717) substituent at the 9-position, exhibited significantly better activity than the parent compound, palmatine. mdpi.com This suggests that the size, shape, and electronic nature of the substituent at this position are critical for interaction with the biological target, potentially the urease enzyme. researchgate.net The data from these studies allow for the construction of a detailed SAR profile, highlighting the importance of specific chemical groups.
The table below, derived from studies on palmatine derivatives, illustrates how different substituents at the 9-position influence the minimum inhibitory concentration (MIC) against various strains of metronidazole-resistant H. pylori.
Advanced Methodologies in Palmaturbine Hydroxide Research
Omics-Based Research Approaches for Comprehensive Understanding
Omics technologies have revolutionized the study of biological systems by enabling the large-scale analysis of molecules such as proteins, metabolites, and transcripts. These approaches have been pivotal in understanding the complex biological responses to Palmaturbine (hydroxide).
Proteomics, the large-scale study of proteins, has been instrumental in identifying the protein targets of Palmaturbine and understanding its interaction networks. Comparative proteomics analysis has been employed to identify differentially expressed proteins in response to palmatine (B190311) treatment. nih.govnih.gov
One study on goat endometrial epithelial cells identified 486 differentially expressed proteins after treatment with palmatine. nih.gov Functional annotation of these proteins revealed that palmatine primarily modulates the expression of structural molecules involved in cellular responses to stimuli. nih.govnih.gov Pathway analysis further highlighted that cell adhesion molecule (CAM) pathways were significantly enriched following palmatine treatment. nih.govnih.gov
Key proteins involved in the transepithelial migration of leukocytes, such as Junction Adhesion Molecule 1 (JAM1), Nectin 1 (NECT1), and Cadherin 5 (CDH5), were significantly downregulated by palmatine. nih.govnih.gov Conversely, other proteins that are crucial for maintaining cell adhesion and facilitating leukocyte migration were upregulated. nih.govnih.gov These findings suggest that palmatine's effects on mucosal inflammation are mediated through the regulation of cell adhesion molecules. nih.govnih.gov
Beyond identifying differentially expressed proteins, studies have also investigated the direct binding of palmatine to specific proteins. Research has shown that palmatine can bind to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). nih.govacs.org Thermodynamic studies have revealed that this binding is characterized by a single class of binding sites with an equilibrium constant in the order of 10⁴ M⁻¹. nih.gov The interaction is primarily driven by electrostatic forces and is enthalpy-dominated and entropy-favored. nih.govacs.org Spectroscopic analyses, including fluorescence and circular dichroism, have indicated that the binding of palmatine induces conformational changes in serum albumins, leading to a reduction in their helicity. nih.govacs.org
Furthermore, palmatine has been shown to interact with hemoglobin, binding to a site near the α1β2 interface. rsc.org This interaction also results in significant alterations to the secondary structure of the protein. rsc.org While these binding studies provide valuable information about potential protein targets, comprehensive interactome analyses to map the full spectrum of protein-protein interactions following palmaturbine treatment are an area for future research.
Table 1: Differentially Expressed Proteins in Goat Endometrial Epithelial Cells Treated with Palmatine
| Protein | Regulation | Putative Function |
| Junction Adhesion Molecule 1 (JAM1) | Downregulated | Leukocyte transepithelial migration |
| Nectin 1 (NECT1) | Downregulated | Cell adhesion |
| Cadherin 5 (CDH5) | Downregulated | Cell-cell adhesion |
| Various structural molecules | Upregulated | Maintenance of cell adhesion, leukocyte migration |
Metabolomic Profiling of Cellular Responses to Palmaturbine (hydroxide)
Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, offers a powerful lens through which to view the cellular responses to Palmaturbine (hydroxide). This approach allows for the comprehensive analysis of small molecule metabolites in biological systems, providing a snapshot of the metabolic state of an organism or cell.
Research has demonstrated that palmatine can significantly alter the metabolic profiles of host organisms. In a study involving rats with osteoarthritis and osteoporosis comorbidity, palmatine treatment led to notable changes in the serum metabolite profile. nih.gov Specific metabolites that were upregulated in the disease state, including 5-methoxytryptophol, 2-methoxy acetaminophen (B1664979) sulfate, beta-tyrosine, indole-3-carboxylic acid-O-sulfate, and cyclodopa glucoside, were found to be dialed back after palmatine intervention. nih.gov These metabolites are involved in key metabolic pathways such as tyrosine metabolism, phenylalanine metabolism, and ubiquinone and other terpenoid-quinone biosynthesis. nih.gov
Furthermore, palmatine has been shown to influence metabolic syndrome (MetS) and its related complications. nih.gov Animal studies have demonstrated that palmatine can reduce body weight, serum total cholesterol, triglycerides, and low-density lipoprotein cholesterol in hyperlipidemic models. nih.gov These effects are attributed to the upregulation of the low-density lipoprotein receptor (LDLR) and cholesterol 7α-hydroxylase (CYP7A1), which are involved in cholesterol endocytosis and its conversion to bile acid, respectively. nih.gov Palmatine also decreases the expression of the apical sodium-dependent bile acid transporter (ASBT), leading to reduced bile acid reabsorption and increased excretion. nih.gov
Table 2: Key Metabolites and Pathways Affected by Palmatine Treatment
| Metabolite | Change upon Palmatine Treatment | Associated Metabolic Pathway |
| 5-methoxytryptophol | Decreased | Tryptophan Metabolism |
| 2-methoxy acetaminophen sulfate | Decreased | Xenobiotic Metabolism |
| beta-tyrosine | Decreased | Tyrosine Metabolism |
| indole-3-carboxylic acid-O-sulfate | Decreased | Tryptophan Metabolism |
| cyclodopa glucoside | Decreased | Tyrosine Metabolism |
Transcriptomic Analysis of Gene Expression Modulation
Transcriptomics, the study of the complete set of RNA transcripts produced by the genome, provides valuable insights into the modulation of gene expression by Palmaturbine (hydroxide). By analyzing the transcriptome, researchers can identify genes and signaling pathways that are activated or repressed in response to treatment.
A comparative transcriptome analysis of RAW264.7 cells treated with Rhizoma Coptidis extract (RCE) and its main alkaloids, including palmatine, revealed distinct gene expression profiles. nih.gov Among the alkaloids tested, palmatine exhibited a milder effect on global gene expression compared to berberine (B55584) and coptisine. nih.gov The gene expression profile of palmatine-treated cells clustered closely with that of the DMSO control, suggesting a more subtle impact on the transcriptome. nih.gov
In the context of cholesterol homeostasis, palmatine was observed to have a modest effect on the expression of the low-density lipoprotein receptor (LDLR) gene. nih.gov While berberine significantly increased LDLR mRNA levels, the increase induced by palmatine was not statistically significant at the concentration tested. nih.gov
The study also highlighted the overlapping and distinct effects of the different alkaloids on gene expression. The overlapping ratios of differentially expressed genes between RCE and berberine, coptisine, and palmatine were 70.8%, 52.6%, and 42.1%, respectively. nih.gov This indicates that while there is some commonality in the cellular response to these alkaloids, each compound also elicits a unique transcriptomic signature.
Further transcriptomic studies are needed to fully elucidate the gene regulatory networks affected by Palmaturbine (hydroxide) in various biological contexts. High-throughput gene expression profiling can help to build a more comprehensive understanding of its mechanism of action and to identify potential biomarkers of its activity. youtube.com
Table 3: Comparative Transcriptomic Effects of Palmatine and Other Protoberberine Alkaloids
| Feature | Palmatine | Berberine | Coptisine |
| Overall effect on gene expression | Mild | Strong | Moderate |
| Inhibition of cell proliferation | Weaker | Stronger | Stronger |
| Upregulation of LDLR mRNA | Not statistically significant | Significant | Marginal |
| Overlap of DEGs with RCE | 42.1% | 70.8% | 52.6% |
Chemical Biology Tools and Probes Development for Palmaturbine (hydroxide)
Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. The development of specific probes for Palmaturbine (hydroxide) is crucial for accurately identifying its molecular targets and understanding its mechanism of action at a molecular level.
Affinity-based probes are powerful tools for identifying the protein targets of small molecules. nih.gov These probes are typically designed to include the small molecule of interest, a reactive group for covalent attachment to the target, and a reporter tag for detection and enrichment. nih.gov The development of an affinity-based probe for Palmaturbine (hydroxide) would involve synthesizing a derivative that retains its biological activity while incorporating a suitable linker and reporter group, such as biotin (B1667282).
To date, there is limited publicly available research detailing the synthesis and application of affinity-based probes specifically for Palmaturbine (hydroxide). The synthesis of palmatine derivatives has been explored for other purposes, such as enhancing its anticancer and antibacterial activities. nih.govnih.gov For example, 13-n-alkyl analogues of palmatine have been synthesized and shown to possess increased cytotoxicity against various cancer cell lines. nih.gov Additionally, derivatives with secondary amine substituents at the 9-position have demonstrated potent activity against Helicobacter pylori. nih.gov These synthetic strategies could potentially be adapted for the development of affinity-based probes by incorporating a linker and a reporter tag at a position that does not interfere with the compound's binding to its target proteins.
A general workflow for using an affinity-based probe for Palmaturbine (hydroxide) would involve incubating the probe with a cell lysate or live cells, allowing it to bind to its target proteins. The probe-protein complexes would then be enriched using the reporter tag (e.g., streptavidin beads for a biotin tag) and subsequently identified by mass spectrometry. nih.gov This approach would enable the direct identification of proteins that interact with Palmaturbine (hydroxide), providing valuable insights into its molecular targets.
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. nih.gov This method utilizes a photoaffinity probe, which is a modified version of the small molecule containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a fluorescent dye). nih.govenamine.net Upon irradiation with UV light, the photoreactive group forms a highly reactive intermediate that covalently cross-links to nearby molecules, thereby "labeling" the binding partners. nih.gov
Currently, there is a lack of specific studies in the scientific literature describing the design, synthesis, and application of photoaffinity probes for Palmaturbine (hydroxide). The development of such a probe would require the strategic incorporation of a photoreactive moiety and a reporter tag onto the palmatine scaffold without significantly altering its binding affinity for its biological targets. The synthesis of palmatine analogues has been reported, which could serve as a starting point for the design of photoaffinity probes. nih.govnih.gov
The general principle of a PAL experiment with a hypothetical Palmaturbine (hydroxide) probe would involve the following steps:
Probe Incubation: The photoaffinity probe is incubated with cells or a cell lysate.
Photocross-linking: The sample is irradiated with UV light to activate the photoreactive group and induce covalent bond formation with interacting proteins.
Enrichment: The labeled proteins are enriched using the reporter tag.
Identification: The enriched proteins are identified using techniques such as mass spectrometry.
This methodology would allow for the unbiased identification of proteins that directly interact with Palmaturbine (hydroxide) in a cellular context, providing critical information for understanding its mechanism of action. nih.gov
Advanced Spectroscopic and Chromatographic Methods for Mechanism Elucidation
The investigation into the mechanisms of action for complex bioactive compounds like Palmaturbine (hydroxide), the hydroxide (B78521) form of the protoberberine alkaloid palmatine, necessitates the use of sophisticated analytical techniques. Advanced spectroscopic and chromatographic methods are indispensable for elucidating metabolic pathways and understanding the molecular interactions that underpin its biological activity. These technologies provide the high resolution and sensitivity required to identify metabolites in complex biological matrices and to characterize the subtle interactions between the compound and its biological targets.
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for metabolomics and the structural elucidation of drug metabolites. thermofisher.com This approach offers the precision needed to determine the elemental composition of unknown compounds from their exact mass, which is critical for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental formulas. nih.gov
In the study of palmatine, LC-HRMS methods, such as high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), have been successfully employed to identify its metabolites in biological samples. nih.gov This methodology allows for the separation of metabolites from the parent drug and endogenous compounds in a sample, followed by their ionization and mass analysis. nih.govnih.gov
Research on palmatine metabolism in rat models has demonstrated the power of this technique. After oral administration, urine samples were analyzed, revealing a profile of metabolites. The identification process involves comparing the mass spectra of the metabolites with that of the parent compound. Changes in molecular mass (ΔM), fragmentation patterns in MS/MS spectra, and chromatographic retention times are used to deduce the structures of the metabolites. nih.gov Through this approach, researchers have identified several Phase I and Phase II metabolites of palmatine, indicating that the compound undergoes extensive biotransformation in vivo. nih.gov Phase I reactions typically involve oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are particularly informative. For protoberberine alkaloids, specific fragmentation pathways can reveal the location of metabolic modifications on the core structure. researchgate.net For instance, the precursor ion of palmatine (m/z 352) can be fragmented to produce characteristic product ions; shifts in the masses of these fragments in a metabolite's spectrum can pinpoint the site of a metabolic change, such as demethylation or hydroxylation. nih.gov
| Metabolic Phase | Type of Transformation | Analytical Approach | Key Findings |
|---|---|---|---|
| Phase I | Demethylation, Hydroxylation | LC-ESI-MS/MS | Identification of multiple metabolites resulting from the loss of methyl groups or the addition of hydroxyl groups. nih.gov |
| Phase II | Glucuronidation, Sulfation | LC-ESI-MS/MS | Detection of conjugated metabolites, indicating detoxification pathways. nih.govnih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Ligand-Target Interactions
Understanding how a bioactive molecule interacts with its target, such as a protein or nucleic acid, is fundamental to elucidating its mechanism of action. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive suite of tools for studying these interactions at an atomic level. nih.gov Unlike methods that only confirm binding, NMR can identify the specific parts of a ligand and its target that are involved in the interaction, characterize the strength of the binding, and even determine the three-dimensional structure of the resulting complex. nih.govresearchgate.net
Several NMR techniques are particularly well-suited for studying ligand-target interactions. These are often referred to as ligand-based NMR methods because they focus on the signals of the small molecule (the ligand). escholarship.org
One of the most widely used techniques is Saturation Transfer Difference (STD) NMR . In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate signals from the large target molecule. This saturation is then transferred to any bound ligands through spin diffusion. By subtracting a spectrum where the target was not saturated from the spectrum where it was, a "difference" spectrum is obtained that shows signals only from the ligand molecules that were in close contact with the target. The intensity of these signals reveals which parts of the ligand are most intimately involved in the binding, providing a detailed binding epitope.
Another valuable method is the analysis of Chemical Shift Perturbations (CSPs) . When a ligand binds to a target protein, the chemical environment of the nuclei in both molecules changes, leading to shifts in their respective NMR resonance frequencies. By monitoring the NMR spectrum of the ligand (or more commonly, an isotopically labeled protein) upon titration with its binding partner, researchers can map the binding site. The nuclei experiencing the largest chemical shift changes are presumed to be at or near the binding interface.
For protoberberine alkaloids like palmatine, NMR has been instrumental in characterizing their structures and their interactions with biological macromolecules. acs.org Studies on related alkaloids have shown that these planar, cationic molecules can interact with nucleic acids, often by intercalating between base pairs or binding to grooves in the DNA structure. nih.govnih.gov Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can detect spatial proximities between protons on the alkaloid and protons on the DNA or protein, providing direct evidence of binding and precise distance constraints for structural modeling. nih.govresearchgate.net
| NMR Technique | Principle | Information Obtained | Relevance to Palmaturbine (hydroxide) Research |
|---|---|---|---|
| Saturation Transfer Difference (STD) NMR | Detects the transfer of magnetization from a saturated macromolecule to a bound ligand. escholarship.org | Identifies which parts of the ligand are in close contact with the target (binding epitope). | Can map the specific functional groups of palmatine that interact with a target protein or nucleic acid. |
| Chemical Shift Perturbation (CSP) | Monitors changes in NMR signal positions upon complex formation. | Maps the binding site on the target and confirms interaction. | Can identify the amino acid residues or nucleotides involved in binding palmatine. |
| Nuclear Overhauser Effect Spectroscopy (NOESY) | Measures through-space correlations between nuclei that are close to each other (< 5 Å). nih.gov | Provides distance constraints for determining the 3D structure of the ligand-target complex. nih.govresearchgate.net | Can elucidate the precise orientation and conformation of palmatine when bound to its biological target. |
Future Directions and Research Gaps in Palmaturbine Hydroxide Studies
Elucidation of Undiscovered Mechanisms of Action
Current research indicates that palmatine (B190311), the precursor to Palmaturbine (hydroxide), exerts its effects through multiple pathways. Key established mechanisms include the modulation of critical signaling pathways such as NF-κB/NLRP3, Nrf2/HO-1, and AMPK/mTOR, which are central to inflammation, oxidative stress, and metabolism. nih.gov It has been shown to inhibit NLRP3 inflammasome activation and suppress NF-κB signaling to produce anti-inflammatory effects. nih.gov Furthermore, its antioxidant properties are attributed to the activation of the Nrf2/HO-1 pathway. nih.gov
However, the complete mechanistic picture is far from complete. Future research should focus on several key gaps:
Receptor Deconvolution: While palmatine is known to interact with various targets, a comprehensive, unbiased screening to identify its full range of molecular binding partners is lacking. nih.govnih.gov Techniques such as chemical proteomics and thermal proteome profiling could uncover novel receptors and enzymes that mediate its diverse pharmacological effects.
Epigenetic Modifications: The influence of Palmaturbine (hydroxide) on the epigenome is an unexplored frontier. Investigations into its potential to modulate DNA methylation, histone modifications, and non-coding RNA expression could reveal entirely new mechanisms for its long-term physiological effects.
Gut Microbiome Interactions: The interplay between palmatine and the gut microbiota is a nascent area of study. nih.gov Research indicates it can modulate gut microbiota homeostasis, which is crucial for its therapeutic effects in digestive disorders. nih.gov Future studies should aim to identify the specific bacterial species and metabolic pathways affected by Palmaturbine (hydroxide) and how these changes translate into systemic therapeutic outcomes.
Subcellular Targeting: While some actions are known to be mitochondrial-related, a detailed understanding of how Palmaturbine (hydroxide) is trafficked within the cell and its specific actions within different organelles (e.g., endoplasmic reticulum, nucleus) is needed to refine its mechanism of action.
Exploration of Novel Therapeutic Applications Beyond Current Understanding
The known pharmacological profile of palmatine includes anti-inflammatory, antioxidant, neuroprotective, anticancer, and antimicrobial activities. researchgate.netnih.gov Its ability to cross the blood-brain barrier makes it a promising candidate for neurological disorders. nih.gov Current research has explored its potential in treating colitis, liver diseases, Alzheimer's disease, Parkinson's disease, and various cancers. nih.govresearchgate.netwikipedia.org
Despite this broad scope, significant potential for novel applications exists:
Tauopathies and Neurodegeneration: Beyond its known acetylcholinesterase inhibition, in silico and in vitro studies suggest that palmatine can inhibit the aggregation of Tau-derived peptides and disassemble pre-formed fibrils. wikipedia.orgnih.gov This "dual functionality" presents a compelling case for its investigation in a broader range of neurodegenerative diseases characterized by protein aggregation, known as tauopathies. nih.gov
Metabolic Syndrome and Related Disorders: While its effects on hyperlipidemia and diabetes are noted, its potential role in managing the cluster of conditions known as metabolic syndrome is underexplored. researchgate.netwikipedia.org Future studies could investigate its integrated effects on insulin (B600854) resistance, visceral obesity, and hypertension through modulation of pathways like PI3K/Akt/GLUT4. nih.gov
Antiviral Applications: Palmatine has demonstrated inhibitory effects against the West Nile virus NS2B-NS3 protease and shows activity against flaviviruses. wikipedia.orgmedchemexpress.com This warrants a broader investigation into its efficacy against other RNA viruses, potentially uncovering a new class of antiviral agents.
Combination Therapies in Oncology: Preliminary studies have shown that palmatine can act synergistically or additively with conventional chemotherapy agents like doxorubicin (B1662922) in breast cancer cells and gemcitabine (B846) in pancreatic cancer models. mdpi.com This opens a promising avenue for developing palmatine-based adjunct therapies to enhance the efficacy and potentially reduce the toxicity of existing cancer treatments. mdpi.comresearchgate.net
Advancements in Sustainable Production Methods (e.g., Synthetic Biology Approaches)
Currently, palmatine is primarily obtained through extraction from various plant species, such as Coptis chinensis and Phellodendron amurense. researchgate.netresearchgate.net This reliance on botanical sources presents challenges related to geographical dependency, slow growth cycles, and potential overharvesting, which can be detrimental to natural resources. researchgate.netgoogle.com Chemical synthesis is also possible but is often complex and inefficient for molecules like protoberberine alkaloids. researchgate.netgoogle.com
Synthetic biology offers a transformative alternative for the sustainable production of Palmaturbine (hydroxide). scienceopen.com By engineering microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli, it is possible to create microbial cell factories for the de novo production of palmatine and other high-value alkaloids. nih.govnih.govnih.gov
Recent breakthroughs have demonstrated the feasibility of this approach. Researchers have successfully engineered yeast to produce the key intermediate (S)-scoulerine and have assembled the subsequent enzymatic steps to biosynthesize palmatine and berberine (B55584). scienceopen.comnih.gov These engineered pathways involve expressing a suite of heterologous plant enzymes within the microbial host. scienceopen.comnih.gov
Future research in this area should focus on:
Pathway Optimization: Increasing the yield and efficiency of the engineered biosynthetic pathways through metabolic engineering strategies, such as optimizing enzyme expression, eliminating competing metabolic pathways, and improving precursor supply. scienceopen.com
Enzyme Discovery and Engineering: Identifying novel, more efficient enzymes from different plant species or engineering existing enzymes to enhance their catalytic activity and substrate specificity. researchgate.net
Process Scale-Up: Translating laboratory-scale microbial fermentation to industrial-scale bioreactors to ensure commercially viable and scalable production. scienceopen.comnih.gov
| Method | Source | Advantages | Challenges |
|---|---|---|---|
| Plant Extraction | Roots and rhizomes of plants like Coptis chinensis | Established traditional method | Slow, geographically limited, risk of overharvesting, variable yield and purity researchgate.netgoogle.com |
| Chemical Synthesis | Chemical precursors | Independent of natural resources | Complex multi-step process, often low yield, use of harsh reagents researchgate.netgoogle.com |
| Synthetic Biology | Engineered microbes (e.g., yeast, E. coli) | Sustainable, scalable, consistent yield, potential for novel derivative creation scienceopen.comnih.govnih.gov | Complex pathway reconstruction, low initial titers, requires significant optimization researchgate.netscienceopen.com |
Integration of Artificial Intelligence and Machine Learning in Palmaturbine (hydroxide) Discovery Pipelines
Key areas for AI/ML integration include:
Target Identification and Bioactivity Prediction: ML models can be trained on large datasets of chemical structures and biological activities to predict the potential molecular targets and pharmacological properties of Palmaturbine (hydroxide) and its derivatives. nih.govcas.org This can rapidly generate hypotheses and prioritize compounds for experimental validation. In silico tools like SwissTargetPrediction have already been used to suggest a high probability of palmatine interacting with targets such as kinases and G protein-coupled receptors. nih.gov
De Novo Design of Novel Derivatives: Generative AI models can design novel molecules based on the palmatine scaffold. musechem.com By specifying desired properties (e.g., increased blood-brain barrier permeability, higher binding affinity to a specific target), these models can propose new chemical structures that can then be synthesized and tested, accelerating the discovery of next-generation therapeutics. mdpi.com
Biosynthetic Pathway Optimization: AI can be used to mine genomic data from various plant species to discover new enzymes for use in synthetic biology pathways. musechem.com ML algorithms can also model complex metabolic networks within engineered microbes to predict bottlenecks and suggest genetic modifications to improve the production yield of palmatine. cas.org
Analysis of Complex Datasets: Research on Palmaturbine (hydroxide) generates vast amounts of data from genomics, proteomics, and metabolomics. AI is essential for integrating and analyzing these multi-omics datasets to build comprehensive models of the compound's mechanism of action and identify novel biomarkers for its effects. mdpi.com
| Discovery Stage | AI/ML Application | Potential Outcome |
|---|---|---|
| Target Identification | Predictive algorithms analyzing chemical structure and existing bioactivity data nih.govcas.org | Identification of novel protein targets and mechanisms of action. |
| Lead Discovery | Virtual screening of compound libraries against predicted targets cas.orgresearchgate.net | Rapidly identify Palmaturbine derivatives with high binding affinity. |
| Lead Optimization | Generative models for de novo design of novel chemical structures musechem.com | Creation of new Palmaturbine analogs with improved efficacy and pharmacokinetic properties. |
| Production | ML models to optimize fermentation conditions and metabolic pathways in engineered microbes cas.org | Increased yield and sustainability in the production of Palmaturbine (hydroxide). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
